2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid
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Overview
Description
2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzazepine ring, an acetyl group, and a sulfonyl-methylamino group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Ring: This step involves the cyclization of a suitable precursor to form the benzazepine ring structure.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Amino Acid Derivatization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]propionic acid
- 2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]butyric acid
Uniqueness
Compared to similar compounds, 2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid stands out due to its specific structural features, which may confer unique reactivity and biological activity. Its combination of a benzazepine ring with sulfonyl and acetyl groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[(3-acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)17-7-5-12-3-4-14(9-13(12)6-8-17)23(21,22)16(2)10-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXPIREDZOGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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